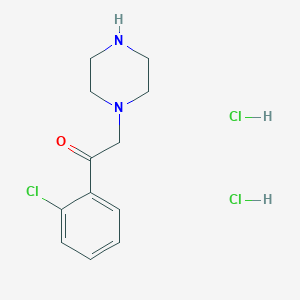

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Description

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS: 1170128-33-2) is a piperazine-derived compound featuring a 2-chlorophenyl ketone group and a dihydrochloride salt form. Its molecular formula is C₁₂H₁₅Cl₃N₂O (calculated from substituents in ). The compound has been cataloged as a discontinued product by CymitQuimica, with discontinued availability across multiple quantities (50 mg to 2.5 g) . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research, though its specific applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODFOHBXWWFTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride generally follows these stages:

- N-alkylation or condensation of piperazine with a 2-chlorophenyl-containing intermediate

- Hydrolysis or further functional group transformations under acidic or basic conditions

- Formation of the dihydrochloride salt by treatment with hydrochloric acid

This approach ensures high purity, yield, and suitability for industrial production.

Detailed Preparation Method

Starting Materials and Reaction Conditions

- Key reactants: Piperazine or N-protected piperazine (e.g., N-Boc-piperazine), and 2-chlorophenyl-containing halides or derivatives (e.g., 2-chlorophenylacetyl chloride or 2-chlorophenyl chloroacetate).

- Solvents: Commonly used solvents include dichloromethane, ethyl acetate, t-butanol, or acetonitrile.

- Catalysts and bases: Potassium t-butoxide or triethylamine are used to promote nucleophilic substitution or condensation reactions.

- Temperature: Reactions are typically conducted between ambient temperature and 80 °C, depending on the step.

- Atmosphere: Nitrogen atmosphere is preferred to avoid oxidation or moisture interference.

Stepwise Synthesis

N-Alkylation / Condensation Reaction

- Piperazine or its protected derivative is reacted with a 2-chlorophenyl-containing electrophile (such as sodium chloroacetate or 2-chlorophenylacetyl chloride) in the presence of a base like potassium t-butoxide.

- For example, a mixture of 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol and t-butanol is heated to 45 °C under nitrogen; potassium t-butoxide is added gradually, followed by sodium chloroacetate in portions over several hours to promote alkylation at the piperazine nitrogen.

- The reaction is maintained at 75-80 °C for optimal conversion.

- After completion, solvents such as t-butanol are distilled off, and the mixture is cooled and neutralized with hydrochloric acid to pH 8.

-

- The reaction mixture is diluted with water and extracted with organic solvents like diethyl ether to remove unreacted starting materials and impurities.

- The crude product is isolated by filtration or crystallization.

Formation of Dihydrochloride Salt

- The free base compound is treated with hydrochloric acid (typically aqueous HCl at 1-6 mol/L concentration, preferred around 2 mol/L) under controlled temperature (25-40 °C) to form the dihydrochloride salt.

- This salt formation enhances product stability, purity, and facilitates storage and handling.

- The hydrochloride salt may be obtained by direct addition of HCl gas or by purging the reaction mixture with HCl-saturated organic solvents.

Reaction Parameters and Optimization

| Parameter | Range / Condition | Preferred Condition | Notes |

|---|---|---|---|

| Hydrochloric acid concentration | 1 to 6 mol/L | ~2 mol/L | Used for salt formation |

| Temperature for condensation | 25 to 40 °C | 25 °C | Ensures gentle reaction conditions |

| Hydrolysis time | 1.5 to 3 hours | ~2 hours | For conversion of intermediates |

| Base used | Potassium t-butoxide, triethylamine | Potassium t-butoxide | Facilitates N-alkylation |

| Solvent | T-butanol, dichloromethane, ethyl acetate | T-butanol for alkylation step | Solvent choice affects reaction rate and purity |

Representative Example from Literature

- A synthetic procedure involves mixing 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol with t-butanol under nitrogen, heating to 45 °C, then adding potassium t-butoxide and sodium chloroacetate sequentially while maintaining 75-80 °C.

- After completion, t-butanol is distilled off, water is added, and the pH adjusted with concentrated hydrochloric acid.

- The product is extracted with diethyl ether to remove unreacted starting material, yielding the desired compound after solvent evaporation.

- The free base is then converted to the dihydrochloride salt by treatment with aqueous hydrochloric acid under mild conditions.

Advantages of the Described Methods

- High yield and purity: Controlled conditions and gradual reagent addition minimize side reactions.

- Gentle reaction conditions: Moderate temperatures and mild acids prevent decomposition.

- Industrial scalability: Use of common reagents and solvents facilitates scale-up.

- Ease of purification: Salt formation improves crystallinity and stability.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| N-Alkylation / Condensation | Piperazine + 2-chlorophenyl derivative + base (K t-butoxide) in t-butanol, 75-80 °C | Formation of piperazinyl ethanone intermediate | Alkylated intermediate formed |

| Solvent removal | Distillation of t-butanol | Concentration and purification | Removal of solvent |

| Neutralization | Addition of concentrated HCl to pH 8 | Quenching reaction | Stabilized intermediate |

| Extraction | Diethyl ether extraction | Removal of unreacted materials | Purified free base |

| Salt formation | Treatment with aqueous HCl (1-6 mol/L), 25-40 °C | Formation of dihydrochloride salt | Stable crystalline salt obtained |

Research Findings and Considerations

- The N-alkylation step is critical and benefits from slow addition of reagents and controlled temperature to avoid side products.

- Hydrochloride salt formation improves compound stability and facilitates pharmaceutical formulation.

- The reaction conditions are mild enough to preserve sensitive functional groups and achieve high purity suitable for further medicinal chemistry applications.

- Alternative acid hydrolysis methods using sulfuric or hydrobromic acid have been reported but hydrochloric acid remains preferred for salt formation due to ease of handling and product properties.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as a building block for more complex chemical entities

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly serotonin receptors, which may explain its potential effects on neurological functions . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

- The 2-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorobenzyl () or phenyl () groups. For example, chlorine’s electronegativity and lipophilicity could enhance membrane permeability but reduce metabolic stability .

- Dihydrochloride salts (e.g., target compound vs. Cetirizine ethyl ester in ) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, a compound with notable pharmacological potential, has garnered attention in various biological studies. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and other relevant effects based on diverse scientific literature.

- Molecular Formula : C12H16Cl2N2O

- Molecular Weight : 275.17 g/mol

- CAS Number : 1210013-45-8

Antimicrobial Activity

Research indicates that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain piperazine-based compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one | E. coli | 32 µg/mL |

| 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one | S. aureus | 16 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- MTT Assay : This assay measures cell viability and proliferation. The compound demonstrated a dose-dependent inhibition of cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspases and disruption of mitochondrial membrane potential.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing further cell division.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated a promising antibacterial effect against Gram-positive and Gram-negative bacteria, supporting its potential therapeutic application in infectious diseases .

Study 2: Anticancer Properties

In another study focusing on breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted its mechanism involving PARP inhibition and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : A common synthesis involves reacting 1-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl byproducts. Post-reaction, the product is purified via chromatography and crystallized . Key parameters include maintaining low temperatures to minimize side reactions and using anhydrous solvents to avoid hydrolysis of the chloroacetyl intermediate.

Q. How is the structural integrity of this compound verified in academic research?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, piperazine derivatives are analyzed to confirm bond angles, torsional conformations, and chloride ion coordination in the dihydrochloride form . Complementary techniques like - and -NMR (e.g., δ 7.39–8.87 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Q. What are the primary therapeutic or biochemical research applications of this compound?

- Methodology : Piperazine derivatives are pharmacophores in CNS drug discovery, targeting serotonin (5-HT) and dopamine receptors. This compound’s 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperazine moiety allows for structure-activity relationship (SAR) studies in antipsychotic or antidepressant agent development .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis, such as unintended isomer formation?

- Methodology : Regioselectivity issues (e.g., 1N vs. 2N ketone formation in tetrazole analogs) arise from competing nucleophilic sites. Strategies include:

- Temperature control : Lower temperatures (e.g., 5°C) favor kinetic products.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.

- Catalytic additives : Enzymatic catalysis (e.g., oxidoreductases) can enhance selectivity, as shown in ketone-to-alcohol conversions .

Q. How should contradictions between spectroscopic data and computational modeling be resolved?

- Methodology : If experimental NMR shifts conflict with predicted values (e.g., pKa discrepancies), researchers should:

- Repeat experiments under standardized conditions (solvent, temperature).

- Cross-validate with X-ray data or DFT calculations to assess tautomerism or protonation state effects.

- Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Methodology :

- Stepwise quenching : Gradual addition of reagents to prevent exothermic side reactions.

- Workup protocols : Liquid-liquid extraction (e.g., DCM/water) removes unreacted starting materials.

- Crystallization optimization : Use heptane/isopropanol mixtures to enhance crystal purity, as demonstrated in tetrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.